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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 1-(1,3-benzothiazol-5-yl)ethanone. The benzothiazole
scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse
pharmacological activities. This document collates available data on the target compound,
including its chemical identifiers and physicochemical properties. While a specific, detailed
synthesis protocol for this exact molecule is not readily available in the public domain, this
guide outlines a general synthetic strategy based on established methods for analogous
benzothiazole derivatives. Furthermore, it explores the potential biological activities and
associated signaling pathways, drawing insights from studies on structurally related
benzothiazole compounds. This guide is intended to serve as a foundational resource for
researchers interested in the exploration and development of novel therapeutics based on the
1-(1,3-benzothiazol-5-yl)ethanone core.

Chemical Identity and Properties

1-(1,3-Benzothiazol-5-yl)ethanone is a bicyclic heteroaromatic compound. Its structure features
a benzene ring fused to a thiazole ring, with an acetyl group substituted at the 5-position of the
benzothiazole core.

Table 1. Chemical Identifiers and Physicochemical Properties[1]
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Property Value

IUPAC Name 1-(1,3-benzothiazol-5-yl)ethanone
1-(Benzo[d]thiazol-5-yl)ethanone, 5-

Synonyms )
Acetylbenzothiazole

CAS Number 90347-90-3

Molecular Formula CoH7NOS

Molecular Weight 177.22 g/mol

Canonical SMILES

CC(=0)C1=CC2=C(C=C1)SC=N2

INChl=1S/COH7NOS/c1-6(11)7-2-3-9-8(4-7)10-

InChl 5-12-9/h2-5H,1H3
InChlKey FCKINXPLWQMSSB-UHFFFAOYSA-N
Appearance Solid (predicted)
XLogP3 1.7

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 1

Exact Mass 177.024835 g/mol
Monoisotopic Mass 177.024835 g/mol
Topological Polar Surface Area 58.2 A2

Heavy Atom Count 12

Potential Synthesis and Characterization

While a specific, step-by-step experimental protocol for the synthesis of 1-(1,3-benzothiazol-5-
yl)ethanone is not explicitly detailed in the reviewed literature, a plausible synthetic route can
be conceptualized based on general methods for benzothiazole synthesis. A common and
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effective method involves the condensation of a substituted 2-aminothiophenol with a
carboxylic acid or its derivative.

Proposed Experimental Protocol: Synthesis

A potential synthetic pathway for 1-(1,3-benzothiazol-5-yl)ethanone could involve the reaction
of 4-amino-3-mercaptobenzoic acid with a suitable acetylating agent, followed by cyclization. A
more direct approach, however, would be the Friedel-Crafts acylation of a pre-formed
benzothiazole. A generalized procedure for the synthesis of N-substituted-1,3-benzothiazol-2-
amine derivatives involves reacting a substituted aniline with potassium thiocyanate in the
presence of bromine and glacial acetic acid.[2]

A General Synthetic Workflow for Benzothiazole Derivatives:

Reactants Reaction Conditions

Substituted Aniline Potassium Thiocyanate Bromine Glacial Acetic Acid

Proéuct
Substituted Benzothiazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of benzothiazole derivatives.

Proposed Experimental Protocol: Characterization
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The characterization of the synthesized 1-(1,3-benzothiazol-5-yl)ethanone would involve a
combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Characterization Methods

Technique Purpose

Melting Point Determination of purity and physical properties.

Identification of functional groups (e.g., C=0 of
Infrared (IR) Spectroscopy the ketone, C=N of the thiazole ring, aromatic C-
H).

) Elucidation of the detailed molecular structure,
Nuclear Magnetic Resonance (NMR) ] ) ] ]
including the chemical environment of each
Spectroscopy (*H and 13C)
proton and carbon atom.

Determination of the molecular weight and
Mass Spectrometry (MS) fragmentation pattern to confirm the molecular

formula.

) Confirmation of the elemental composition (C,
Elemental Analysis
H, N, S) of the compound.

Potential Biological Activities and Signaling
Pathways

The benzothiazole scaffold is a well-established "privileged structure” in medicinal chemistry,
with derivatives exhibiting a wide range of biological activities, including antimicrobial,
anticancer, and neuroprotective effects.[3] While specific biological data for 1-(1,3-
benzothiazol-5-yl)ethanone is limited, its structural features suggest potential interactions with
various biological targets, particularly protein kinases.

Kinase Inhibition

Numerous benzothiazole derivatives have been patented as inhibitors of various protein
kinases. For instance, certain benzothiazole derivatives have been investigated as inhibitors of
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DYRKZ1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase implicated in
neurodegenerative disorders and cancer.

Modulation of Signhaling Pathways

Research on other benzothiazole-containing molecules has pointed towards their ability to
modulate key cellular signaling pathways.

o PI3K/AKT Signaling Pathway: A novel benzothiazole derivative, PB11, has been shown to
induce apoptosis in cancer cells by suppressing the PISK/AKT signaling pathway.[4][5] This
pathway is crucial for cell survival, proliferation, and growth. Its inhibition is a key strategy in
cancer therapy.
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PI3K/AKT Signaling Pathway
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Caption: Potential inhibition of the PI3K/AKT signaling pathway.
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e JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is implicated
in cellular responses to stress, including apoptosis. A benzothiazole derivative, AS601245,
has been identified as a JNK inhibitor with neuroprotective properties.[6] This suggests that
1-(1,3-benzothiazol-5-yl)ethanone could also potentially modulate this pathway.
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Caption: Potential inhibition of the JNK signaling pathway.
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Future Directions

The information presented in this guide highlights 1-(1,3-benzothiazol-5-yl)ethanone as a
molecule of interest for further investigation. Future research should focus on:

o Development of a robust and scalable synthetic protocol: A detailed and optimized synthesis
method is essential for producing the compound in sufficient quantities for extensive
biological testing.

o Comprehensive biological screening: The compound should be screened against a panel of
kinases and other relevant biological targets to identify its primary mechanism of action.

 In-depth mechanistic studies: Once a primary target is identified, further studies should be
conducted to elucidate the precise molecular interactions and downstream cellular effects.

e Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of 1-
(1,3-benzothiazol-5-yl)ethanone will be crucial for optimizing its potency and selectivity.

Conclusion

1-(1,3-Benzothiazol-5-yl)ethanone represents a promising chemical scaffold for the
development of novel therapeutic agents. Its structural similarity to known biologically active
benzothiazoles suggests a high potential for interaction with key cellular targets, particularly
within signaling pathways implicated in cancer and neurodegenerative diseases. This technical
guide provides a foundational platform of information to stimulate and support further research
into this intriguing molecule. The elucidation of a specific synthesis protocol and the
identification of its precise biological targets are critical next steps in unlocking its full
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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